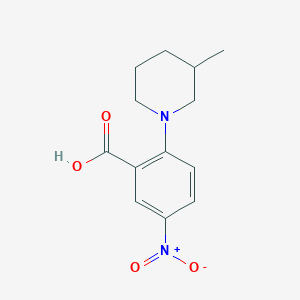

5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid

Description

Overview of Substituted Benzoic Acids in Contemporary Organic Chemistry

Benzoic acids are a class of aromatic carboxylic acids characterized by a benzene (B151609) ring attached to a carboxyl group. fiveable.me In contemporary organic chemistry, substituted benzoic acids are pivotal compounds whose properties are modulated by the presence and position of various functional groups on the benzene ring. fiveable.me These substituents can significantly alter the acidity, reactivity, and physical properties of the molecule. fiveable.meopenstax.org

The electronic nature of the substituent is a key determinant of the acid's strength. openstax.org Electron-withdrawing groups, such as nitro groups or halogens, increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion through inductive effects or resonance. fiveable.meopenstax.org This stabilization facilitates the dissociation of a proton (H+), making the compound a stronger acid compared to unsubstituted benzoic acid. fiveable.mequora.com Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, tend to decrease acidity by destabilizing the conjugate base. fiveable.meopenstax.org The position of the substituent also plays a role; for instance, ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, a phenomenon known as the "ortho effect," which is attributed to a combination of steric and electronic factors. youtube.com

The versatile reactivity of substituted benzoic acids makes them valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other industrial compounds. fiveable.meguidechem.com

Significance of Piperidine (B6355638) Derivatives as Core Scaffolds in Chemical Synthesis

Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in medicinal chemistry and chemical synthesis. nih.govresearchgate.net Its derivatives are integral to the structure of numerous pharmaceuticals and natural alkaloids, spanning more than twenty classes of drugs. nih.govresearchgate.net The prevalence of the piperidine scaffold is due to its ability to provide a flexible yet stable framework that can be readily functionalized to optimize binding interactions with biological targets. researchgate.net

In chemical synthesis, piperidine derivatives serve as crucial intermediates and building blocks. ijnrd.orgnbinno.com The nitrogen atom within the piperidine ring imparts basic and nucleophilic properties, allowing it to participate in a wide array of chemical reactions for the formation of carbon-nitrogen bonds. solubilityofthings.com The development of efficient methods for synthesizing substituted piperidines is an active area of research in modern organic chemistry, as these scaffolds are essential for constructing complex molecular architectures. nih.gov Their applications extend beyond pharmaceuticals to agrochemicals, specialty chemicals, and materials science. ijnrd.orgnbinno.com

Defining the Structural Features of 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic Acid

This compound is a complex organic molecule that integrates the structural features of a substituted benzoic acid and a piperidine derivative. Its chemical identity is defined by a benzoic acid core, substituted with a nitro group at the 5-position and a 3-methylpiperidine (B147322) group at the 2-position.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 78243-26-2 |

| Molecular Formula | C13H16N2O4 |

| Molecular Weight | 264.28 g/mol |

The nitro group (—NO₂) is a powerful electron-withdrawing substituent. fiveable.me When attached to the benzoic acid core at the 5-position (meta to the carboxylic acid group), it significantly influences the electronic properties of the aromatic ring.

Increased Acidity : The primary effect of the nitro group is the enhancement of the carboxylic acid's acidity. fiveable.mequora.com By withdrawing electron density from the benzene ring, it stabilizes the negative charge of the carboxylate anion formed upon deprotonation. openstax.orgfiveable.me This stabilization makes the release of the proton more favorable, resulting in a lower pKa value compared to unsubstituted benzoic acid. wikipedia.org For example, 3-nitrobenzoic acid (pKa of 3.47) is approximately ten times more acidic than benzoic acid. wikipedia.org

Ring Deactivation : The presence of the electron-withdrawing nitro and carboxylic acid groups deactivates the benzene ring towards electrophilic aromatic substitution reactions. wikipedia.org

Susceptibility to Nucleophilic Substitution : The electron-deficient nature of the nitro-substituted benzene ring makes it more susceptible to nucleophilic aromatic substitution reactions compared to benzoic acid. fiveable.me

Basic and Nucleophilic Center : The nitrogen atom in the piperidine ring retains its basic and nucleophilic character, although its reactivity can be influenced by its attachment to the aromatic ring. solubilityofthings.com

Structural Complexity : The methyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the molecule can exist as different stereoisomers. This structural nuance can be significant in its interactions with other chiral molecules.

Synthetic Building Block : 3-Methylpiperidine itself is used as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. guidechem.comsigmaaldrich.com It serves as a versatile starting material for creating more elaborate chemical structures. guidechem.com

Table 2: Properties of 3-Methylpiperidine

| Property | Value |

|---|---|

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| Boiling Point | 125-126 °C |

| Density | 0.845 g/mL at 25 °C |

The carboxylic acid group (—COOH) is a defining functional group of the molecule and plays a cardinal role in its chemical behavior. wikipedia.orgnih.gov

Acidity and Ionization : As a Brønsted-Lowry acid, the primary chemical characteristic of the carboxylic acid group is its ability to donate a proton. wikipedia.orgbritannica.com At physiological pH, this group is typically ionized, forming a carboxylate anion (—COO⁻). This ionization enhances water solubility. researchgate.net

Hydrogen Bonding : The carboxylic acid group is capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen and hydroxyl oxygen). This ability is often critical for the binding of molecules to biological targets. researchgate.net

Reaction Center : The carboxyl group is a site for various chemical reactions. It can be converted into esters, amides, and acid chlorides, or be reduced to an alcohol, making it a versatile handle for further chemical modification. wikipedia.org In drug design, the carboxylic acid functional group is often a key part of the pharmacophore, responsible for critical interactions with a biological target. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C13H16N2O4 |

| Benzoic acid | C7H6O2 |

| 3-Nitrobenzoic acid | C7H5NO4 |

| Piperidine | C5H11N |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)12-5-4-10(15(18)19)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEMYWHGIQIVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918154 | |

| Record name | 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-72-4 | |

| Record name | 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Nitro 2 3 Methylpiperidin 1 Yl Benzoic Acid and Its Analogues

Strategic Approaches to Nitrobenzoic Acid Core Synthesis

The formation of the substituted benzoic acid core is a critical phase in the synthesis. This involves the precise installation of both a nitro group and a carboxyl group onto an aromatic ring, where regioselectivity is of paramount importance.

The introduction of a nitro group onto a benzoic acid scaffold is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the electronic properties of the substituents already present on the benzene (B151609) ring.

The carboxylic acid group is an electron-withdrawing group and a deactivator, which slows down the rate of electrophilic aromatic substitution compared to benzene itself. youtube.com It directs incoming electrophiles primarily to the meta-position. youtube.com This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent positive charge on the carboxyl carbon, whereas the meta-intermediate avoids this destabilizing effect. youtube.com Therefore, direct nitration of benzoic acid using a mixture of nitric acid and sulfuric acid yields 3-nitrobenzoic acid as the major product. To achieve the 5-nitro substitution pattern relative to the point of piperidine (B6355638) attachment (position 2), the synthesis typically starts with a precursor where the directing effects lead to the desired isomer.

Modern protocols have been developed to enhance regioselectivity and yield. For instance, a method for the synthesis of 2-nitro-3-methylbenzoic acid involves the reaction of powdery m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C), demonstrating that careful control of reaction conditions is crucial. google.com Another approach utilizes an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid at room temperature, which serves as a mild medium for the nitration of aromatic compounds with high regioselectivity. researchgate.net For halogenated benzenoids, electrophilic nitration with mixed acids can proceed with high regioselectivity, often directing the nitro group ortho to the halogen. scholarsjournal.net

Table 1: Regioselective Nitration Protocols for Benzoic Acid Derivatives

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Benzoic Acid | HNO₃ / H₂SO₄ | Not specified | m-Nitrobenzoic acid | youtube.com |

| m-Methylbenzoic acid | HNO₃ | -30 to -15 °C | 2-Nitro-3-methylbenzoic acid | google.com |

| Phenol | HNO₃ in aqueous SDS | Room Temperature | p-Nitrophenol (solely) | researchgate.net |

| Halogenated Benzenoids | Mixed Acid | Mild Temperature | Ortho-nitro isomers | scholarsjournal.net |

While traditional syntheses might start with an appropriately substituted benzoic acid, modern methodologies allow for the direct carboxylation of a pre-functionalized aromatic ring. Direct C-H carboxylation using carbon dioxide (CO₂) as a C1 source is an atom-economical and sustainable strategy. nih.govchemistryviews.org These methods obviate the need for pre-functionalized substrates like organohalides or organometallic reagents. nih.gov

Several approaches to direct C-H carboxylation have been developed:

Base-Mediated Carboxylation: This strategy requires strong bases to deprotonate relatively acidic C-H bonds. The classic Kolbe-Schmitt reaction, which carboxylates phenoxides, falls into this category, though it often requires harsh conditions. nih.gov

Lewis-Acid-Mediated Carboxylation: The carboxylation of aromatic compounds with CO₂ can be efficiently promoted by Lewis acids. For example, a combination of AlBr₃ and triphenylsilyl chloride (Ph₃SiCl) in the substrate as the solvent can carboxylate toluene (B28343) and other alkylbenzenes in high yields at room temperature under CO₂ pressure. nih.gov

Transition-Metal-Catalyzed Carboxylation: Transition metals can catalyze the C-H activation and subsequent carboxylation of aromatic compounds. nih.gov A rhodium-catalyzed process has been shown to carboxylate simple arenes, with electron-withdrawing groups like halogens favoring ortho-carboxylation. nih.gov

Combined Brønsted Base Systems: A recently developed protocol uses a combination of lithium tert-butoxide (LiOᵗBu) and cesium fluoride (B91410) (CsF) with 18-crown-6 (B118740) in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) as the solvent. chemistryviews.org This system demonstrates a broad substrate scope and tolerates a wide range of functional groups, including nitro groups, making it highly relevant for the synthesis of nitrobenzoic acids. chemistryviews.org

Table 2: Examples of Direct Aromatic C-H Carboxylation with CO₂

| Aromatic Substrate | Reagents/Catalyst | Conditions | Yield | Reference |

| Toluene | AlBr₃, Ph₃SiCl | Neat substrate, RT, 3.0 MPa CO₂ | 60-97% | nih.gov |

| Naphthalene | AlBr₃, Ph₃SiCl | Benzene solvent | 91-98% | nih.gov |

| Benzene | Rh catalyst | Not specified | Moderate Turn Over Number | nih.gov |

| Functionalized Arenes | LiOᵗBu, CsF, 18-crown-6 | DMI solvent, CO₂ atmosphere | Moderate to good | chemistryviews.org |

Synthesis of the 3-Methylpiperidine (B147322) Subunit

The 3-methylpiperidine moiety is a common structural motif in pharmaceuticals, and its stereochemistry can be critical for biological activity. nih.gov Therefore, methods for its asymmetric synthesis are of significant interest.

Obtaining enantiomerically pure or enriched 3-methylpiperidine is a key challenge. Stepwise construction of the piperidine ring can be lengthy and may require stoichiometric chiral building blocks or resolution. nih.gov Modern catalytic asymmetric methods provide more efficient access. nih.govsnnu.edu.cn

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules due to its high efficiency and atom economy. nih.govdigitellinc.com This approach is widely used for synthesizing chiral N-heterocyclic compounds. nih.gov The synthesis of chiral piperidines can be achieved through the asymmetric hydrogenation of substituted pyridine (B92270) precursors or their activated forms, such as pyridinium (B92312) salts. dicp.ac.cnacs.org

Key strategies include:

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation (a reductive Heck-type reaction) of the resulting dihydropyridine (B1217469) with a boronic acid, and a final reduction step can provide access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn

Rhodium-Catalyzed Transfer Hydrogenation: Chiral piperidines can be synthesized from simple pyridinium salts with excellent diastereo- and enantio-selectivities via a rhodium-catalyzed reductive transamination reaction. dicp.ac.cn This method uses a chiral primary amine and formic acid as the hydrogen source, circumventing the need for high-pressure hydrogen gas. dicp.ac.cn

Iridium-Catalyzed Hydrogenation: Chiral piperazines have been synthesized via the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides, achieving high enantioselectivity. acs.org Similar principles can be applied to pyridine systems for the synthesis of chiral piperidines.

First-row transition metals (e.g., cobalt, iron) are also being explored as catalysts in asymmetric hydrogenation, offering a more sustainable alternative to precious metals like rhodium and iridium. rsc.org

Table 3: Transition Metal-Catalyzed Asymmetric Routes to Chiral Piperidines

| Precursor | Catalytic System | Key Transformation | Enantioselectivity | Reference |

| Pyridine / Boronic Acid | Rhodium / Chiral Ligand | Asymmetric Reductive Heck | High | nih.govsnnu.edu.cn |

| Pyridinium Salt | Rhodium / Chiral Amine | Reductive Transamination | Excellent | dicp.ac.cn |

| Pyrazine / Alkyl Halide | Iridium / Chiral Ligand | Asymmetric Hydrogenation | Up to 96% ee | acs.org |

An alternative strategy to enantioselective catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. sigmaaldrich.com

Use of Chiral Auxiliaries: In one example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one was achieved starting from D-phenylglycinol, which acts as a chiral auxiliary. researchgate.net The auxiliary was attached to a piperidin-2-one precursor, and subsequent alkylation (methylation) proceeded with high diastereoselectivity. researchgate.net The diastereomeric excess was dependent on the reaction conditions, with one set of conditions yielding a single detectable isomer. researchgate.net

Use of Chiral Catalysts: Organocatalysis provides another powerful tool for asymmetric synthesis. Chiral phosphoric acids (CPAs), for example, are versatile catalysts for various asymmetric reactions. whiterose.ac.uk They have been used in asymmetric intramolecular aza-Michael reactions to synthesize substituted piperidines from acyclic precursors with good yields and excellent enantioselectivities. whiterose.ac.uk

Table 4: Diastereoselective Synthesis of 3-Methylpiperidine Precursors

Synthesis from Nitro-Tetrahydropyridine Precursors

The synthesis of piperidine-containing compounds can be achieved through the chemical modification of pyridine precursors. One advanced approach involves the use of nitro-substituted tetrahydropyridine (B1245486) intermediates. This strategy typically begins with a substituted pyridine which is then partially reduced to a tetrahydropyridine. The introduction of a nitro group can occur either on the aromatic ring before pyridine reduction or on a separate aromatic precursor that is later coupled with the heterocyclic fragment.

The general pathway involves:

Partial Reduction of a Pyridine Ring: A suitably substituted pyridine can be reduced to a tetrahydropyridine derivative using specific reducing agents that avoid full saturation to a piperidine ring.

Functionalization: The tetrahydropyridine intermediate, which behaves like a complex enamine, can undergo various reactions.

Coupling and Aromatization/Reduction: The nitro-aromatic component, such as 2-fluoro-5-nitrobenzoic acid, can be coupled with the tetrahydropyridine. Subsequent reaction steps, which could involve either reduction of the remaining double bond to form the final piperidine ring or a more complex cascade, yield the target structure.

This method offers a pathway to complex piperidine derivatives that may be difficult to access through direct substitution on a pre-formed piperidine ring. nih.gov

C-N Bond Formation Strategies via Amine Coupling Reactions

The crucial step in the synthesis of 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid is the formation of the C-N bond between the benzoic acid ring and the 3-methylpiperidine moiety. Several robust methodologies exist for this transformation.

Nucleophilic Aromatic Substitution (SNAr) is a primary method for forming the C-N bond in this class of compounds. The reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to a suitable leaving group (e.g., F, Cl, Br). nih.govyoutube.com

In the synthesis of the title compound, a common precursor is 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid. The reaction proceeds as follows:

Mechanism: The nucleophilic 3-methylpiperidine attacks the carbon atom bearing the leaving group. The strong electron-withdrawing effect of the nitro group at the para position stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product.

Reaction Conditions: These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base (e.g., K2CO3, Et3N) to neutralize the acid formed (HX) and to facilitate the reaction.

The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing power of the substituents on the aromatic ring. researchgate.net

| Aryl Halide | Amine | Base | Solvent | Temperature |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzoic acid | 3-Methylpiperidine | K2CO3 | DMSO | 80-120 °C |

| 2-Chloro-5-nitrobenzoic acid | Piperidine | Et3N | DMF | 100-150 °C |

The Ullmann condensation is a classic and powerful copper-catalyzed method for forming C-N bonds. wikipedia.org This reaction is particularly useful when the aromatic ring is less activated, making the SNAr reaction slow or inefficient. mdpi.com The traditional Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com

Modern advancements have led to the development of milder catalytic systems. These improved methods often utilize copper(I) salts (e.g., CuI) in combination with a ligand, such as phenanthroline or diamines, which enhances the solubility and reactivity of the copper catalyst. wikipedia.orgamazonaws.com

A typical Ullmann condensation for this synthesis would involve:

Reactants: 2-Bromo-5-nitrobenzoic acid and 3-methylpiperidine. Aryl iodides and bromides are generally more reactive than chlorides in this process. wikipedia.org

Catalyst System: A source of copper(I), such as CuI or Cu2O, and a ligand.

Base and Solvent: A base like K2CO3 or Cs2CO3 is required, and high-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or dioxane are commonly used. wikipedia.org

The reaction mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. amazonaws.com

Exploration of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct its core structure or complex analogues.

For instance, a hypothetical MCR approach could involve:

A reaction sequence combining a derivative of 2-aminobenzoic acid, an aldehyde, and an isocyanide (an Ugi reaction), followed by further modification. beilstein-journals.org

A one-pot cascade reaction involving an ortho-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide, catalyzed by a transition metal, could potentially be adapted to build similar scaffolds. rsc.org

These strategies are at the forefront of synthetic chemistry and provide a powerful tool for rapidly generating libraries of structurally diverse molecules for screening and development. researchgate.net

Comparative Analysis of Synthetic Routes to Isomeric and Homologous Nitro-Substituted Benzoic Acids

The synthesis of the target compound can be compared with routes to its isomers and homologues to understand the influence of substituent positioning and structure on the choice of synthetic method.

Isomers: The primary isomers of nitrobenzoic acid are 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. wikipedia.org Their synthesis typically relies on the nitration of a precursor.

3-Nitrobenzoic Acid: Can be prepared by the direct nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The carboxylic acid group is a meta-director. orgsyn.orgtruman.edu

2- and 4-Nitrobenzoic Acid: Are typically prepared by the oxidation of the corresponding nitrotoluenes (2-nitrotoluene and 4-nitrotoluene). wikipedia.org Direct nitration of toluene produces a mixture of ortho and para isomers, which can be separated before oxidation. quora.com

Homologues: A direct homologue is 5-Nitro-2-(piperidin-1-yl)benzoic acid. The synthesis of this compound would follow identical pathways (SNAr, Ullmann condensation) as the 3-methylpiperidine analogue, simply substituting piperidine as the amine nucleophile.

The choice of synthetic route is dictated by the directing effects of the substituents on the aromatic ring. For the target compound, the key C-N bond formation occurs on a pre-functionalized nitrobenzoic acid derivative. In contrast, the synthesis of the basic nitrobenzoic acid isomers starts with a simpler aromatic and introduces the functional groups sequentially.

| Target Compound | Key Precursors | Primary Synthetic Method | Key Considerations |

|---|---|---|---|

| This compound | 2-Halo-5-nitrobenzoic acid, 3-Methylpiperidine | SNAr or Ullmann Condensation | Activation by nitro group is crucial for SNAr; catalyst/ligand choice for Ullmann. |

| 3-Nitrobenzoic acid | Benzoic acid | Electrophilic Aromatic Substitution (Nitration) | -COOH group is a meta-director, leading to the desired isomer. orgsyn.org |

| 4-Nitrobenzoic acid | 4-Nitrotoluene | Oxidation | Requires separation of nitrotoluene isomers prior to oxidation. wikipedia.orgquora.com |

| 5-Nitro-2-(piperidin-1-yl)benzoic acid | 2-Halo-5-nitrobenzoic acid, Piperidine | SNAr or Ullmann Condensation | Identical strategy to the 3-methyl analogue; reactivity may differ slightly due to sterics. |

Mechanistic Organic Chemistry of 5 Nitro 2 3 Methylpiperidin 1 Yl Benzoic Acid

Reaction Mechanisms Involving the Aromatic Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the benzene (B151609) ring. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to its location.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl systems bearing strong electron-withdrawing groups. libretexts.org For a substitution reaction to occur on the aromatic ring of 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid, a suitable leaving group, typically a halide, must be present at a position ortho or para to the nitro group. philadelphia.edu.jochemistrysteps.com The nitro group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, is fundamental to this mechanism. libretexts.orgyoutube.com

The mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group, which is essential for stabilizing this intermediate. chemistrysteps.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. chemistrysteps.com

In the context of the title compound, the existing piperidine (B6355638) and carboxyl groups are not viable leaving groups under typical SNAr conditions. However, if a derivative, such as 2-Chloro-5-nitrobenzoic acid, were reacted with 3-methylpiperidine (B147322), the reaction would proceed via this SNAr mechanism to form the target compound. The nitro group, being para to the chloro leaving group, provides the necessary electronic stabilization for the reaction to proceed.

Table 1: Influence of Substituent Position on Meisenheimer Complex Stabilization

| Position of Electron-Withdrawing Group (EWG) relative to Leaving Group (LG) | Resonance Stabilization of Negative Charge by EWG | Reactivity towards SNAr |

| Ortho | Possible | Activated |

| Para | Possible | Activated |

| Meta | Not Possible | Not Activated |

This table illustrates the critical role of substituent positioning in activating an aromatic ring for nucleophilic aromatic substitution. The nitro group in a potential precursor must be ortho or para to the leaving group to effectively stabilize the reaction intermediate. libretexts.org

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing and meta-directing (in electrophilic reactions) to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com Several reliable methods exist for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comresearchgate.net

The reaction mechanism is understood to proceed stepwise through several intermediates. The nitro group (R-NO2) is first reduced to a nitroso group (R-NO), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH2). libretexts.org

Common Reduction Methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) with a metal catalyst. It is generally a clean and high-yielding process.

Metal/Acid Reduction: This classic method uses an easily oxidized metal in the presence of an acid. The choice of reagents can sometimes influence the outcome and selectivity. masterorganicchemistry.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to moderate pressure | Generally clean, high yields. Can also reduce other functional groups. masterorganicchemistry.com |

| Metal in Acid | Fe, HCl | Reflux | Often used in industrial settings due to low cost. |

| Metal in Acid | Sn, HCl | Reflux | A traditional and effective laboratory method. |

| Metal in Acid | Zn, HCl | Reflux | Can sometimes lead to different products depending on conditions. |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Pd/C | Reflux in ethanol | Avoids the use of gaseous hydrogen. |

This table summarizes common laboratory methods for the reduction of aromatic nitro compounds to the corresponding anilines. Each method offers different advantages regarding cost, safety, and functional group tolerance.

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group, primarily exhibiting acidic properties and undergoing nucleophilic acyl substitution reactions.

Esterification: The conversion of the carboxylic acid group in this compound to an ester is most commonly achieved via Fischer esterification. This acid-catalyzed equilibrium reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org

The mechanism involves:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group and deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the ester product.

Amidation: Forming an amide bond directly from the carboxylic acid and an amine is generally difficult due to an acid-base reaction that forms a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be activated.

Common activation strategies include:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by activating the carboxyl group in situ. core.ac.uk

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The thermal decarboxylation of simple aromatic acids often requires harsh conditions. libretexts.org However, the electronic nature of substituents on the ring can significantly influence the reaction's feasibility.

For nitrobenzoic acids, the mechanism of decarboxylation can be influenced by solvent and the relative positions of the nitro and carboxyl groups. oup.com The reaction may proceed through a unimolecular (SE1) or bimolecular (SE2) electrophilic substitution mechanism where a proton replaces the carboxyl group. The stability of the aryl anion or a protonated intermediate is key. In this compound, the presence of both a strong electron-withdrawing group (nitro) and an electron-donating group (amino) complicates the electronic landscape, potentially influencing the stability of any charged intermediates.

More recent developments have shown that decarboxylation can be achieved under milder conditions using transition metal catalysts, such as those based on copper or iridium. researchgate.net These catalytic pathways often involve the formation of an organometallic intermediate, followed by protodemetalation or another C-H forming step. For instance, copper-catalyzed decarboxylation may proceed through a copper benzoate (B1203000) intermediate. nih.gov

Stereochemical Aspects of Transformations on the Methylpiperidine Ring

The 3-methylpiperidine fragment of the molecule contains a stereocenter at the C3 position, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-5-Nitro-2-(3-methylpiperidin-1-yl)benzoic acid. nist.govnih.gov Any reaction performed on the piperidine ring must consider the influence of this pre-existing stereocenter.

The piperidine ring exists predominantly in a chair conformation to minimize torsional and steric strain. The methyl group at the C3 position will strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. rsc.org This conformational preference is a key factor in determining the stereochemical outcome of reactions on the ring.

For example, a hypothetical deprotonation at the C2 position with a strong base (e.g., an organolithium reagent) followed by quenching with an electrophile would likely exhibit diastereoselectivity. The approach of the electrophile would be sterically hindered on the face of the ring occupied by the pseudo-equatorial methyl group, leading to a preferential formation of one diastereomer over the other. The stereoselectivity of such transformations is often governed by a combination of steric hindrance and the conformational dynamics of the ring intermediate. rsc.orgnih.gov

Investigation of Diastereoselective and Enantioselective Processes

While specific studies on this compound are not available, the stereochemistry of the 3-methylpiperidine moiety is a key factor in any potential diastereoselective or enantioselective reactions. The presence of a stereocenter at the 3-position of the piperidine ring means the compound exists as a pair of enantiomers, (R)- and (S)-5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid.

Reactions involving this chiral center could theoretically proceed with varying degrees of stereoselectivity. For instance, in a hypothetical reaction where a new stereocenter is formed, the existing chiral center in the 3-methylpiperidine ring could influence the stereochemical outcome, leading to the formation of diastereomers in unequal amounts. This is known as diastereoselective induction.

A versatile nitro-Mannich/lactamisation cascade has been developed for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.org In such reactions, the diastereoselectivity can be driven by thermodynamic equilibration, where the most stable product is preferentially formed. beilstein-journals.org Alternatively, in some cases, the observed diastereoselectivity is believed to be driven by the preferential crystallization of one diastereoisomer, a phenomenon known as a crystallisation-induced diastereomeric transformation (CIDT). beilstein-journals.org

Table 1: Hypothetical Diastereoselective Reaction Outcomes

| Reactant Stereochemistry | Potential Product Diastereomers | Expected Ratio | Rationale |

|---|---|---|---|

| (R)-enantiomer | Diastereomer A, Diastereomer B | Unequal | The chiral center at the 3-position of the piperidine ring directs the approach of reagents, leading to preferential formation of the sterically less hindered or electronically favored diastereomer. |

| (S)-enantiomer | Diastereomer C, Diastereomer D | Unequal | Similar to the (R)-enantiomer, the existing stereocenter influences the formation of new stereocenters, resulting in a diastereomeric excess of one product. |

| Racemic mixture | Mixture of A, B, C, D | Potentially complex | The reaction of a racemic starting material would likely result in a mixture of all possible diastereomers, with the ratios depending on the relative rates of reaction for each enantiomer and the degree of diastereoselectivity. |

Intramolecular Cyclization and Rearrangement Mechanisms Affecting Compound Stability and Structure

The structure of this compound contains functional groups that could potentially participate in intramolecular cyclization or rearrangement reactions, particularly under specific conditions such as strong acid or heat.

Intramolecular Cyclization: The carboxylic acid group and the amine of the piperidine ring are positioned ortho to each other on the benzene ring. While direct amide formation to create a seven-membered ring is possible, it is generally less favorable than the formation of five- or six-membered rings. However, related compounds, such as 2-(nitromethylene)pyrrolidines tethered to an aromatic ring, can undergo intramolecular cyclization in strong acids like trifluoromethanesulfonic acid. researchgate.net These reactions can proceed through the formation of reactive intermediates like dications, which then undergo electrophilic aromatic substitution to form cyclic products. researchgate.net

Another possibility involves the nitro group. For instance, 2-(2'-Nitrophenylethynyl)benzoic acid esters can undergo a nitro-facilitated 5-exo-dig intramolecular cyclization. researchgate.net This suggests that the nitro group in this compound could potentially participate in cyclization reactions, although the specific pathway would depend on the reaction conditions and the presence of other reactive sites.

Rearrangement Mechanisms: Rearrangement reactions in aromatic nitro compounds are known to occur, often under acidic conditions. houstonmethodist.org For example, 1,3-dialkyl-2-nitrobenzenes can rearrange in trifluoromethanesulfonic acid to the corresponding 4-nitro derivatives. houstonmethodist.org The mechanism for such rearrangements can involve a direct 1,3-shift of the nitro group and is shown to be an intramolecular process. houstonmethodist.org It is conceivable that under strongly acidic conditions, the nitro group of this compound could undergo a similar rearrangement on the benzene ring, which would significantly alter the compound's structure and properties.

Another general type of rearrangement is the Baeyer–Villiger oxidation, which converts a ketone to an ester. wiley-vch.de While not directly applicable to the starting compound, if the benzoic acid were converted to a ketone derivative, this type of rearrangement could be a potential subsequent reaction pathway. wiley-vch.de

The stability of the compound is therefore influenced by its susceptibility to these potential intramolecular reactions. The conditions required for such cyclizations or rearrangements (e.g., high temperatures, strong acids) would likely lead to the degradation or transformation of the original molecule.

Derivatization and Rational Structural Modification Strategies

Functionalization of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties, significantly altering the electronic and steric profile of the parent molecule.

The most common transformation of an aromatic nitro group is its reduction to a primary amine. This conversion is significant as it introduces a basic and nucleophilic site, transforming the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group. Several methods are available for this selective reduction, ensuring the preservation of the carboxylic acid and piperidine (B6355638) functionalities.

Catalytic hydrogenation is a highly efficient method. frontiersin.org Typical conditions involve the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is often preferred if dehalogenation is a concern in analogous halogenated compounds. commonorganicchemistry.com

Alternatively, chemical reduction methods offer excellent chemoselectivity. A widely used method is the reaction with stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.comspcmc.ac.invedantu.com This method is known for its mildness and tolerance of other reducible functional groups. commonorganicchemistry.com Other metal-based systems, such as iron powder in acidic acid, also provide a classic and effective means for this transformation. commonorganicchemistry.com

| Reduction Method | Reagents and Conditions | Key Features | Potential Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, various solvents (e.g., Ethanol, Ethyl Acetate) | High efficiency; potential for side reactions on other reducible groups. commonorganicchemistry.com | 5-Amino-2-(3-Methylpiperidin-1-yl)benzoic acid |

| Metal/Acid Reduction | SnCl₂/HCl or Fe/CH₃COOH | Mild and chemoselective; tolerant of many functional groups. commonorganicchemistry.comspcmc.ac.in | 5-Amino-2-(3-Methylpiperidin-1-yl)benzoic acid |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Useful when acidic or hydrogenation conditions are not suitable. commonorganicchemistry.com | 5-Amino-2-(3-Methylpiperidin-1-yl)benzoic acid |

The amino derivative obtained from the reduction of the nitro group is a gateway to a host of other nitrogen functionalities via the formation of a diazonium salt. libretexts.org Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) yields an arenediazonium salt. chemistrysteps.comlkouniv.ac.in

This diazonium intermediate is highly versatile and can be converted into a wide range of substituents. For instance, reaction with sodium azide (NaN₃) allows for the synthesis of the corresponding aryl azide. organic-chemistry.org This transformation is believed to proceed through a stepwise mechanism involving an acyclic zwitterionic intermediate. rsc.orgdiva-portal.org Aryl azides are valuable in their own right, particularly as precursors for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition.

| Reaction | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 5-Carboxy-4-(3-methylpiperidin-1-yl)benzenediazonium chloride | Not Applicable |

| Azide Formation | NaN₃ | Diazonium Salt | 5-Azido-2-(3-methylpiperidin-1-yl)benzoic acid |

Chemical Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, enabling the formation of esters, amides, and conjugates with biomolecules, which can have diverse applications.

Esterification of the carboxylic acid can be achieved through various standard methods. For example, reaction with an alcohol in the presence of an acid catalyst or using diazoalkanes can yield the corresponding ester. researchgate.net Benzyl esters can be synthesized using reagents like 2-benzyloxy-1-methylpyridinium triflate. nih.gov

Amide bond formation is a cornerstone of medicinal chemistry. researchgate.net Direct condensation of the carboxylic acid with an amine is often challenging and requires the use of coupling reagents to activate the carboxyl group. The presence of the bulky 3-methylpiperidine (B147322) group ortho to the carboxylic acid may introduce steric hindrance, making efficient coupling reagents particularly important.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.compeptide.com The efficiency of these reagents is often enhanced by the addition of nucleophilic catalysts such as 1-hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP). researchgate.net More advanced uronium and phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and PyBOP are known for their high efficiency, especially in cases of steric hindrance. peptide.comwikipedia.org HATU, for example, reacts with the carboxylic acid to form a highly reactive OAt-active ester. wikipedia.orgyoutube.com

| Derivative | General Method | Common Reagents |

|---|---|---|

| Esters | Acid-catalyzed esterification | Alcohol, H₂SO₄ or TsOH google.com |

| Amides | Coupling agent-mediated amidation | Amine, EDC/HOBt, HATU/DIPEA, or PyBOP researchgate.net |

The strategies used for amide synthesis are directly applicable to the conjugation of the molecule to peptides or other biomolecules. The formation of a stable amide bond is the most common method for creating bioconjugates. The two-step procedure involving EDC and N-hydroxysulfosuccinimide (sulfo-NHS) is particularly favored for bioconjugation. In this method, the carboxylic acid is first activated with EDC and sulfo-NHS to form a more stable sulfo-NHS ester intermediate. This activated molecule can then be purified before being reacted with the primary amine groups on a biomolecule, which minimizes unwanted side reactions.

Peptide coupling reagents like HATU are also highly effective for creating peptide linkages due to their high coupling efficiencies and fast reaction rates, which are beneficial for minimizing racemization at chiral centers in the peptide. wikipedia.org

Structural Alterations on the Piperidine Ring

The 3-methylpiperidine ring offers opportunities for structural modification that can influence the compound's conformation and interactions with biological targets. These alterations can be made at the nitrogen atom or on the carbon framework of the ring.

One of the most straightforward modifications is N-alkylation or N-arylation. The secondary amine nitrogen of a piperidine ring can be readily alkylated using alkyl halides in the presence of a base. mdpi.com Copper-catalyzed N-arylation (Ullmann reaction) can be used to attach various aryl groups.

More complex modifications involve the functionalization of the C-H bonds of the piperidine ring. Recent advances in catalysis have enabled the selective functionalization of C-H bonds adjacent (alpha) to the nitrogen atom. For instance, the in situ formation of an iminium ion intermediate followed by the addition of a nucleophile can lead to α-alkylation. acs.org Palladium-catalyzed reactions have also been developed for the β-arylation of N-Boc-piperidines, offering a direct route to 3-arylpiperidine derivatives. rsc.org While direct functionalization of the existing methyl group is challenging, the synthesis of piperidine rings with different substituents at the 3-position is a viable alternative approach for exploring structure-activity relationships. odu.edu

N-Alkylation and N-Acylation Studies

The secondary amine of the piperidine ring in analogs of 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid is a prime target for derivatization through N-alkylation and N-acylation reactions. These modifications are instrumental in modulating the lipophilicity, basicity, and steric profile of the molecule, which can significantly impact its biological activity.

N-Alkylation is typically achieved by reacting the parent piperidine derivative with various alkyl halides in the presence of a base. The choice of alkylating agent can introduce a wide range of functional groups, from simple alkyl chains to more complex moieties. For instance, studies on similar 2-azidobenzenesulfonamide scaffolds have demonstrated successful N-alkylation using reagents like 5-bromopent-1-ene in the presence of a base, leading to the formation of N-pentenyl derivatives. This approach highlights a versatile method for introducing unsaturated alkyl chains that can be further functionalized.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially altering the binding interactions with biological targets. Acylation is commonly performed using acyl chlorides or anhydrides. Research on related benzamidothiazoles has shown the synthesis of a diverse library of analogs by reacting a parent amine with various substituted benzoyl chlorides. This strategy allows for the systematic investigation of the effects of different aromatic and aliphatic acyl groups on the compound's activity.

Below is a representative table of potential N-alkylation and N-acylation derivatives of a generalized 2-(3-methylpiperidin-1-yl)benzoic acid scaffold, illustrating the diversity of modifications possible.

| Derivative Type | Reagent Example | Resulting Moiety | Potential Impact |

| N-Alkylation | Methyl Iodide | N-Methyl | Increased lipophilicity, altered basicity |

| Benzyl Bromide | N-Benzyl | Introduction of an aromatic group, potential for π-stacking interactions | |

| 5-bromopent-1-ene | N-pentenyl | Introduction of a reactive alkene for further modification | |

| N-Acylation | Acetyl Chloride | N-Acetyl | Increased polarity, hydrogen bond acceptor |

| Benzoyl Chloride | N-Benzoyl | Introduction of a rigid aromatic amide, potential for altered binding modes | |

| 4-Nitrobenzoyl Chloride | N-(4-Nitrobenzoyl) | Introduction of an electron-withdrawing group, potential modulation of electronic properties |

Substitution Reactions at Unsubstituted Piperidine Ring Positions

Modifications at the unsubstituted positions of the piperidine ring offer another avenue for structural diversification. These reactions can introduce new stereocenters and functional groups that can probe the steric and electronic requirements of a biological target. While direct substitution on a pre-formed piperidine ring can be challenging, synthetic strategies often involve the use of substituted piperidine precursors.

For example, the synthesis of piperidine nitroxide derivatives with varying substituents has been explored to investigate structure-reactivity relationships. These studies often involve multi-step synthetic sequences starting from substituted piperidin-4-ones. By introducing different groups at the 4-position, researchers can systematically vary the steric and electronic environment around the reactive nitroxide moiety. This principle can be applied to the synthesis of this compound analogs with substitutions at other positions of the piperidine ring to explore their impact on activity.

Chiral Derivatization for Enhanced Stereochemical Control and Analysis

The presence of a stereocenter at the 3-position of the piperidine ring in this compound means the compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, methods for their separation and the determination of their absolute stereochemistry are crucial.

Chiral derivatization is a powerful technique used in conjunction with analytical methods like High-Performance Liquid Chromatography (HPLC) to resolve enantiomers. This involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

A common approach for the chiral resolution of piperidine-containing compounds is pre-column derivatization. For instance, racemic piperidin-3-amine has been successfully resolved by derivatization with para-toluenesulfonyl chloride (PTSC) to form diastereomeric sulfonamides, which are then separated on a chiral HPLC column nih.gov. This method introduces a chromophore, facilitating UV detection, and allows for the quantification of enantiomeric purity.

The following table illustrates the principle of chiral derivatization for the analysis of a racemic 3-methylpiperidine derivative.

| Step | Description | Reagent Example | Product | Analytical Outcome |

| 1 | Derivatization | (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol | Diastereomeric esters | Formation of two distinct diastereomers |

| 2 | Separation | Chiral HPLC | Separated diastereomers | Two separate peaks in the chromatogram |

| 3 | Analysis | Integration of peak areas | - | Determination of enantiomeric ratio (e.g., enantiomeric excess) |

Systematic Exploration of Structure-Reactivity Relationships through Chemical Modifications

The systematic chemical modification of this compound and its analogs is fundamental to understanding their structure-reactivity relationships (SRR). By making controlled changes to the molecule's structure and observing the corresponding changes in its chemical reactivity or biological activity, researchers can build a comprehensive model of the key molecular features required for a desired effect.

Studies on piperidine nitroxides have demonstrated a clear correlation between the electronic properties of substituents and the radical's stability and reactivity. For example, the redox potential of these derivatives was found to correlate with their reactivity towards ascorbate nih.govresearchgate.netelsevierpure.com. Computational studies further supported that electronic factors, such as the energy gap between the singly occupied molecular orbital (SOMO) and the lowest unoccupied molecular orbital (LUMO), are major determinants of the radical's stability nih.govresearchgate.netelsevierpure.com.

Applying this systematic approach to this compound would involve synthesizing a library of analogs with modifications at the nitro group, the benzoic acid moiety, and the methylpiperidine ring. The reactivity of these analogs could then be assessed in relevant chemical or biological assays to elucidate the SRR. For example, modifying the substituent on the phenyl ring could modulate the acidity of the carboxylic acid and the electron density of the entire aromatic system, thereby influencing its interactions and reactivity.

The table below outlines a hypothetical strategy for exploring the structure-reactivity relationships of this compound derivatives.

| Modification Site | Type of Modification | Example Substituent | Property to Investigate | Expected Impact on Reactivity/Activity |

| Phenyl Ring (position 5) | Electronic effect | -NH2 (electron-donating) | Nucleophilicity of the ring, acidity of the carboxylic acid | Altered binding affinity, modified reaction kinetics |

| -CN (electron-withdrawing) | Electrophilicity of the ring, acidity of the carboxylic acid | Altered binding affinity, modified reaction kinetics | ||

| Benzoic Acid | Functional group modification | Esterification (-COOCH3) | Polarity, hydrogen bonding capability | Changes in solubility and cell permeability |

| Amidation (-CONH2) | Hydrogen bonding capability | Altered binding interactions | ||

| Piperidine Ring (position 3) | Steric bulk | Isopropyl instead of methyl | Steric hindrance around the piperidine ring | Influence on conformational preference and binding |

By systematically synthesizing and evaluating such derivatives, a detailed understanding of the structure-reactivity landscape of this compound can be achieved, guiding the design of future analogs with optimized properties.

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are fundamental in determining the precise structure and properties of a molecule like 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid. These methods provide detailed information about the connectivity of atoms, their chemical environment, the exact molecular weight, and the vibrational modes of the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, would be essential for the complete structural elucidation of this compound.

¹H NMR: This technique would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the benzoic acid ring would appear in a distinct region, with their splitting patterns providing information about their substitution pattern. The protons of the 3-methylpiperidine (B147322) ring would show characteristic shifts and couplings, allowing for the determination of the ring's conformation and the position of the methyl group.

¹³C NMR: This would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Without experimental data, a specific data table of chemical shifts and coupling constants cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₃H₁₆N₂O₄), HRMS would provide a highly precise mass measurement, typically to within a few parts per million (ppm) of the theoretical exact mass. This allows for the unambiguous confirmation of the molecular formula.

Theoretical Exact Mass Calculation: The theoretical monoisotopic mass of C₁₃H₁₆N₂O₄ can be calculated as follows: (13 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) + (4 * 15.994915) = 264.111007 Da

An experimental HRMS result would be expected to be very close to this value, confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of its functional groups. For this compound, key vibrational modes would include:

O-H stretch: A broad absorption in the IR spectrum, typically around 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption in the IR spectrum, usually around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

N-O stretches: Strong absorptions in the IR spectrum, typically in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric), indicative of the nitro group.

C-H stretches: Absorptions for aromatic and aliphatic C-H bonds would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

C-N stretch: Vibrations associated with the bond between the piperidine (B6355638) nitrogen and the aromatic ring would also be present.

A detailed data table of vibrational frequencies cannot be compiled without experimental spectra.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure, bond lengths, bond angles, and intermolecular interactions of this compound.

Precise Determination of Molecular and Crystal Structures

An SC-XRD analysis would yield a detailed crystallographic information file (CIF) containing the unit cell parameters, space group, and atomic coordinates. From this data, a precise molecular model can be generated, confirming the connectivity of all atoms and providing accurate measurements of all bond lengths and angles. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, including any hydrogen bonding or other intermolecular interactions that stabilize the crystal structure.

Elucidation of Absolute Configuration and Stereochemistry

Since this compound contains a stereocenter at the 3-position of the piperidine ring, it can exist as two enantiomers (R and S). If a single enantiomer is crystallized, SC-XRD analysis using anomalous dispersion can be used to determine its absolute configuration. This is crucial for understanding the stereochemistry of the molecule.

Without a successfully grown single crystal and subsequent diffraction experiment, no crystallographic data can be presented.

Analysis of Intermolecular Interactions and Crystal Packing

However, based on the structural features of the molecule, several types of intermolecular interactions can be anticipated to play a significant role in its solid-state architecture. The presence of a carboxylic acid group strongly suggests the formation of hydrogen bonds. Typically, carboxylic acids form dimeric structures through O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

The nitro group, with its electronegative oxygen atoms, can also act as a hydrogen bond acceptor. This could lead to the formation of C—H···O interactions involving hydrogen atoms from the methylpiperidine or the aromatic ring.

Conformational Analysis within the Crystalline State

Similar to the analysis of intermolecular interactions, a precise conformational analysis of this compound in the crystalline state requires experimental data from single-crystal X-ray diffraction. This data would provide the exact torsion angles and spatial arrangement of the different functional groups within the molecule as it exists in the crystal lattice.

Key conformational features of interest would include:

The conformation of the 3-methylpiperidine ring: This ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The methyl group at the 3-position can be in either an axial or equatorial position, and its orientation in the crystalline state would be of interest.

The planarity of the benzoic acid and nitro groups: The carboxylic acid and nitro groups may be twisted out of the plane of the benzene (B151609) ring to varying degrees due to steric hindrance or to optimize intermolecular interactions.

Without experimental data, any discussion of the specific conformation remains speculative. Computational modeling could provide insights into the likely low-energy conformations of the molecule in the gas phase, but the conformation in the crystalline state is ultimately determined by the complex interplay of intramolecular forces and the energetic favorability of the crystal packing.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. niscpr.res.in For 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid, DFT calculations offer a robust framework for examining its geometry, orbital energies, and spectroscopic characteristics. These calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to ensure a high degree of accuracy. researchgate.netresearchgate.net

The first step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable piperidine (B6355638) ring and a carboxylic acid group, multiple conformers can exist.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and a greater potential for intramolecular charge transfer. researchgate.net In molecules with donor-acceptor structures, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. For this compound, the HOMO would likely be concentrated on the methylpiperidine-substituted benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing nitro group.

Table 1: Exemplary Frontier Molecular Orbital Data This table illustrates typical data obtained from FMO analysis and does not represent experimentally verified values for this specific compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.35 |

| LUMO Energy | -2.25 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

A significant HOMO-LUMO gap, as illustrated in the exemplary table, would indicate high kinetic stability for the molecule. niscpr.res.in

Theoretical vibrational analysis is performed to confirm that the optimized geometry represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. scispace.com

DFT calculations can assign specific vibrational modes to the functional groups within this compound, such as the C=O stretching of the carboxylic acid, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C-N vibrations. researchgate.netscispace.com Such analyses provide a detailed picture of the molecule's vibrational behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability Assessment

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled and empty orbitals. These interactions are key to understanding molecular stability. niscpr.res.inuky.edu

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these regions would be located around the oxygen atoms of the nitro and carboxylic acid groups. niscpr.res.inresearchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the carboxylic acid group. niscpr.res.in

The MEP surface provides a clear, qualitative picture of the molecule's reactive sites and intermolecular interaction patterns.

Conformational Landscape Exploration and Energy Barriers

Due to the presence of multiple rotatable bonds, this compound can exist in various conformations. A thorough computational study involves exploring the conformational landscape to identify all stable conformers and the transition states that connect them. This is often done by systematically rotating key dihedral angles and calculating the energy at each step.

This analysis provides the relative energies of different conformers and the energy barriers for conversion between them. Understanding the conformational flexibility and the energy required to transition between different shapes is crucial, as the specific conformation of a molecule can influence its physical properties and biological activity. Studies on similar flexible benzoic acid derivatives have shown that substitution patterns play a critical role in determining the accessible conformations and the stability of the resulting crystal structures. uky.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution

While dedicated molecular dynamics (MD) simulations for this compound are not available in the current body of scientific literature, the conformational dynamics of this molecule in a solution are of significant theoretical interest. The structural flexibility of the molecule is primarily dictated by the rotational freedom around the C-N bond linking the benzoic acid and the 3-methylpiperidine (B147322) moieties, as well as the puckering of the piperidine ring and the orientation of the carboxylic acid group.

An MD simulation would be instrumental in elucidating the conformational landscape of the molecule. Such a study would involve placing the molecule in a simulated solvent box and observing its dynamic behavior over time. Key parameters to be analyzed would include the dihedral angles governing the orientation of the piperidine ring relative to the benzene ring and the intramolecular hydrogen bonding possibilities. It is hypothesized that the molecule would exhibit a range of conformations, with the most stable ones being influenced by the steric hindrance of the methyl group on the piperidine ring and the electronic interactions between the nitro group and the carboxylic acid.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Condition |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

The results of such simulations would provide valuable insights into the dominant solution-phase conformations, which are crucial for understanding the molecule's reactivity and biological activity.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The spectroscopic properties of this compound can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT). These theoretical predictions are invaluable for the structural elucidation and characterization of the compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts would be highly dependent on the molecular geometry and the electronic environment of each nucleus. For instance, the protons on the benzene ring are expected to show distinct chemical shifts due to the electron-withdrawing nature of the nitro group and the electron-donating effect of the piperidine substituent. Similarly, the chemical shifts of the carbon atoms in the aromatic ring would be significantly influenced by these substituents.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Piperidine CH | 1.5 - 3.5 | 25 - 60 |

| Methyl CH3 | 0.9 - 1.2 | 15 - 20 |

| Carboxylic Acid OH | 10.0 - 13.0 | - |

| Carboxylic Acid C=O | - | 165 - 175 |

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum of the molecule can also be computed. These calculations would predict the characteristic absorption bands corresponding to specific functional groups. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro group, and the C-N stretching vibrations.

Table 3: Predicted Key IR Frequencies (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1710 |

| Nitro Group | Asymmetric NO2 stretch | 1500 - 1550 |

| Nitro Group | Symmetric NO2 stretch | 1340 - 1380 |

| C-N Bond | C-N stretch | 1250 - 1350 |

Investigation of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

The presence of both an electron-donating group (the piperidine moiety) and an electron-withdrawing group (the nitro group) on the aromatic ring suggests that this compound could possess significant nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics and photonics.

Quantum chemical calculations can be employed to predict the NLO response of a molecule. Key parameters that quantify the NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ). These parameters can be calculated using computational methods such as DFT or time-dependent DFT (TD-DFT). The magnitude of the hyperpolarizability is directly related to the efficiency of the NLO response.

For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment and a considerable difference between the ground and excited state dipole moments, which is often found in push-pull systems like the one present in this compound. The intramolecular charge transfer from the piperidine to the nitro group upon electronic excitation would be a key factor contributing to its potential NLO activity.

Table 4: Theoretical NLO Parameters (Illustrative)

| Parameter | Description | Predicted Value (a.u.) |

| Dipole Moment (μ) | Measure of molecular polarity | 5 - 10 D |

| First Hyperpolarizability (β) | Second-order NLO response | 10-30 - 10-28 esu |

| Second Hyperpolarizability (γ) | Third-order NLO response | 10-36 - 10-34 esu |

Further computational studies, such as the analysis of the frontier molecular orbitals (HOMO and LUMO), would provide deeper insights into the charge transfer characteristics and the origin of the NLO properties of this compound.

Applications in Advanced Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity and functionality of 5-Nitro-2-(3-Methylpiperidin-1-yl)benzoic acid make it a valuable precursor in the synthesis of a wide array of complex organic molecules. Its structure incorporates several key features that can be strategically manipulated by synthetic chemists. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides. The nitro group can be reduced to an amine, providing a handle for further functionalization, or it can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. The tertiary amine of the piperidine (B6355638) ring can also participate in various chemical transformations.

Precursors for the Construction of Diverse Heterocyclic Systems